![molecular formula C36H18O4 B606672 Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- CAS No. 6424-76-6](/img/structure/B606672.png)
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. 71200 is a Skin / Eye Irritant.
Scientific Research Applications
Synthesis and Photophysical Properties
- A derivative of Dinaphtho[1',2',3':3,4;3'',2'',1'':9,10]perylo1,12-efgdioxocin-5,10-dione, 17,18-dihydro- was synthesized using Buchwald-Hartwig cross-coupling. It showed distinct electronic spectrum characteristics, including an absorption band attributed to π-conjugation and a broad absorption band due to intramolecular charge-transfer interactions. This compound exhibited notable fluorescence quantum yield and reversible oxidation peaks, suggesting potential applications in materials science and photophysical research (Iwanaga, Asano, Yamada, & Toyota, 2019).
Photoinduced Molecular Transformations
- Dinaphtho[2, 1 -b; 1′ ,2′-d]furan-12,13-diones, related to the compound of interest, were observed to be produced through a photoaddition process. These photoadditions are significant in studying light-induced molecular transformations, potentially impacting fields like photochemistry and materials science (Suginome, Konishi, Sakurai, Minakawa, Takeda, Senboku, Tokuda, & Kobayashi, 1995).
Inhibition of Receptor Tyrosine Kinases
- A series of derivatives related to Dinaphtho[1',2',3':3,4;3'',2'',1'':9,10]perylo1,12-efgdioxocin-5,10-dione, 17,18-dihydro- were synthesized and evaluated for their inhibitory activities against receptor tyrosine kinases. This highlights the potential medicinal and biological applications of such compounds in the field of cancer research and drug development (Lee, Park, Park, Hwang, Lee, Kim, Park, Lee, Jeong, Kong, Kang, & Cho, 2006).
Molecular Structure and Conformations
- The molecular structures and conformations of eight-membered cyclic acetals, which include derivatives of dinaphtho[1,3]dioxocines, were studied, revealing various conformations influenced by steric interactions. This research contributes to our understanding of molecular geometry and is significant in the field of structural chemistry (Kataeva, Litvinov, Naumov, & Anonimova, 1995).
properties
CAS RN |
6424-76-6 |
---|---|
Product Name |
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- |
Molecular Formula |
C36H18O4 |
Molecular Weight |
514.536 |
IUPAC Name |
17,18-Dihydrodinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione |
InChI |
InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2 |
InChI Key |
YSQTVHQHQMTBHP-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C3=C4C1=CC=C5C6=CC=C(C(C7=C8C=CC=C7)=O)C9=C8C=C(OCCOC(C%10=C45)=C3)C%10=C96)C=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C.I. 71200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.